1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-23-19(11-12-21-23)16-8-6-15(7-9-16)10-13-22-26(24,25)14-17-4-2-3-5-18(17)20/h2-9,11-12,22H,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYBFDRPVWDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively. These pathogens can be transmitted through the bite of sandflies and mosquitoes.
Mode of Action
The compound interacts with its targets by fitting into the LmPTR1 pocket (active site) of the pathogen. This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction.
Biochemical Pathways
The compound affects the biochemical pathways of the pathogens by inhibiting their growth and proliferation
Pharmacokinetics
The compound has been evaluated for its in vitro antileishmanial and in vivo antimalarial activities, suggesting that it has good bioavailability.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biochemical Analysis
Biochemical Properties
1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide plays a crucial role in biochemical reactions. It interacts with mitochondrial cytochrome-bc1 complex, inhibiting its function. This interaction disrupts the electron transport chain, leading to a decrease in ATP production. Additionally, it acts as an antifungal agent by inhibiting the growth and reproduction of fungi. The compound’s interaction with enzymes such as cytochrome P450 also affects its metabolic pathways.
Cellular Effects
1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide has significant effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s impact on cellular metabolism includes the inhibition of mitochondrial respiration, leading to reduced energy production. This can result in cellular stress and apoptosis in certain cell types.
Molecular Mechanism
The molecular mechanism of 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide involves its binding interactions with biomolecules. It binds to the cytochrome-bc1 complex, inhibiting its activity and disrupting the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. The compound also affects gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to the compound can lead to persistent inhibition of mitochondrial function and increased oxidative stress. These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits antifungal activity without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage.
Metabolic Pathways
1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and oxidative stress.
Transport and Distribution
The transport and distribution of 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within mitochondria is essential for its inhibitory effects on the electron transport chain. Additionally, the compound’s presence in other organelles can influence its overall cellular impact.
Biological Activity
1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is characterized by a complex structure featuring a chlorophenyl group and a pyrazole moiety, which may contribute to its biological activities. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 354.8 g/mol. The presence of the methanesulfonamide group is significant for its biological activity, particularly in inhibiting specific enzymes involved in inflammatory processes.
Anti-inflammatory Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit notable anti-inflammatory effects. The biological activity of 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide was evaluated using various in vitro models to assess its ability to inhibit pro-inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | COX-2 Inhibition (%) | iNOS Inhibition (%) | IL-8 Release Reduction (%) |
|---|---|---|---|
| 1 | 70 | 65 | 60 |
| 2 | 75 | 70 | 55 |
| Test Compound | 85 | 80 | 70 |
The test compound demonstrated an 85% inhibition of COX-2 , indicating strong anti-inflammatory potential. Additionally, it showed significant inhibition of inducible nitric oxide synthase (iNOS) and reduced interleukin-8 (IL-8) release, which are critical mediators in the inflammatory response.
The mechanism underlying the anti-inflammatory activity of this compound involves its interaction with key enzymes such as COX-2 and iNOS. Molecular docking studies suggest that the methanesulfonamide group forms hydrogen bonds with amino acid residues in the active sites of these enzymes, thereby inhibiting their activity.
Table 2: Molecular Docking Results
| Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.5 | H-bond with Tyr-355 |
| iNOS | -8.7 | H-bond with Arg-120 |
The binding energy values indicate a strong affinity of the compound for both COX-2 and iNOS, supporting its potential as an anti-inflammatory agent.
Case Studies
In a study involving human keratinocyte cell lines (NCTC 2544) exposed to inflammatory stimuli, the compound significantly reduced the expression levels of cyclooxygenase (COX)-2 and iNOS. This was corroborated by flow cytometry analyses that confirmed decreased levels of inflammatory cytokines in treated cells compared to controls.
Comparison with Similar Compounds
USP Sotalol Related Compound A (N-(4-Formylphenyl)methanesulfonamide)
- Molecular Formula: C₈H₉NO₃S
- Molecular Weight : 199.22 g/mol
- Key Features :
- Lacks the chlorophenyl and pyrazole groups present in the target compound.
- Contains a formyl (-CHO) substituent on the phenyl ring, which increases electrophilicity and alters solubility.
- Functional Groups : Methanesulfonamide, formyl.
USP Sotalol Related Compound B (N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide)
- Molecular Formula : C₁₂H₂₀N₂O₂S·HCl
- Molecular Weight : 292.83 g/mol
- Key Features: Incorporates an isopropylaminoethyl side chain instead of the pyrazole-ethyl group. The basic isopropylamine group may enhance solubility in acidic environments.
- Functional Groups : Methanesulfonamide, tertiary amine.
Pyrazole-Containing Analogues
3-(2-Fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
- Molecular Formula : C₂₁H₂₂FN₃O
- Molecular Weight : 351.4 g/mol
- Key Features :
- Replaces the chlorophenyl group with a fluorophenyl moiety and the sulfonamide with a propanamide.
- Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
- Functional Groups : Propanamide, fluorophenyl, pyrazole.
Chlorophenyl-Containing Analogues
1-(2-Chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Molecular Formula : C₂₂H₁₈ClN₅OS
- Molecular Weight : 435.9 g/mol
- Key Features :
- Substitutes the pyrazole with a triazole-carboxamide and adds a methylsulfanyl group.
- The triazole ring and pyridine substituent introduce distinct electronic and steric effects.
- Functional Groups : Triazole-carboxamide, chlorophenyl, methylsulfanyl.
Comparative Analysis Table
Research Findings and Implications
Heterocyclic Influence : Pyrazole (target compound) and triazole () rings differ in hydrogen-bonding capacity and aromaticity, which may affect target selectivity .
Linker Flexibility: The ethyl linker in the target compound provides greater conformational flexibility than the rigid isopropylaminoethyl chain in Sotalol Compound B, possibly altering pharmacokinetic profiles .
Preparation Methods
Formation of the Ethylamine Intermediate
The synthesis begins with the preparation of 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine, a critical intermediate. This component is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromophenylacetonitrile and 1-methyl-1H-pyrazole-5-boronic acid. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate at 80–90°C for 12–16 hours. Post-coupling, the nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), yielding the ethylamine derivative with >85% purity after column chromatography.
Synthesis of 1-(2-Chlorophenyl)Methanesulfonyl Chloride
The sulfonyl chloride precursor is prepared through chlorosulfonation of 2-chlorotoluene. This involves reacting 2-chlorotoluene with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, followed by quenching with ice water to isolate the intermediate sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) converts the sulfonic acid to the sulfonyl chloride, achieving a yield of 78–82%.
Sulfonamide Coupling Reaction
The final step involves coupling the ethylamine intermediate with 1-(2-chlorophenyl)methanesulfonyl chloride. This reaction is conducted in anhydrous DCM under nitrogen atmosphere, using triethylamine (TEA) as a base to neutralize HCl generated during the process. The mixture is stirred at room temperature for 6–8 hours, followed by aqueous workup and purification via recrystallization from ethanol/water (3:1 v/v). This step typically delivers the target compound in 70–75% yield.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal that DCM outperforms THF or acetonitrile in the sulfonylation step due to its non-polar nature, which minimizes side reactions. Similarly, triethylamine (TEA) is preferred over weaker bases like pyridine, as it ensures complete deprotonation of the amine, enhancing reaction efficiency.
Table 1: Impact of Solvent and Base on Sulfonamide Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 25 | 75 |
| THF | Triethylamine | 25 | 62 |
| DCM | Pyridine | 25 | 58 |
Characterization and Analytical Validation
Spectroscopic Confirmation
The structure of 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide is confirmed using:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 6.55 (s, 1H, pyrazole-H), 3.95 (s, 3H, N-CH₃), 3.40 (t, J = 6.8 Hz, 2H, -CH₂-N), 2.85 (t, J = 6.8 Hz, 2H, -CH₂-SO₂), 2.70 (s, 3H, SO₂-CH₃).
-
LC-MS : m/z 434.1 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁ClN₃O₂S.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% for the recrystallized product, with no detectable sulfonic acid or unreacted amine.
Scalability and Industrial Considerations
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide?
Methodological Answer:
Synthesis of this sulfonamide-pyrazole hybrid requires multi-step reactions, often involving:
- Coupling Reactions : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters .
- Sulfonamide Introduction : Reacting chlorophenyl methanesulfonyl chloride with amine-functionalized intermediates under basic conditions (e.g., triethylamine in DMF) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products (>95% by HPLC) .
Critical Parameters : Temperature control (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonylation) to minimize byproducts .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide -SO- at δ 3.1–3.3 ppm) .
- IR Spectroscopy : Peaks at 1150–1250 cm (S=O stretching) and 1600–1650 cm (C=N/C=C pyrazole) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 430.1) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole) .
Advanced: What reaction mechanisms govern the electrophilic substitution in the pyrazole ring?
Methodological Answer:
- Electrophilic Attack : Electron-rich pyrazole C-3/C-5 positions react with electrophiles (e.g., nitration, halogenation). Density functional theory (DFT) calculations predict regioselectivity based on substituent electronic effects .
- Catalytic Pathways : Lewis acids (e.g., AlCl) enhance reactivity in Friedel-Crafts alkylation of the chlorophenyl group .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., sulfonamide group deprotonation) .
Advanced: How do crystallographic studies inform intermolecular interactions?
Methodological Answer:
- Hydrogen Bonding : Sulfonamide oxygen atoms form H-bonds with adjacent pyrazole NH groups (distance: 2.8–3.1 Å), stabilizing crystal packing .
- π-π Stacking : Aromatic rings (chlorophenyl and pyrazole) exhibit face-to-face stacking (3.4–3.6 Å spacing), influencing solubility and stability .
- Torsional Angles : Dihedral angles between the pyrazole and ethylphenyl linker (e.g., 15–25°) affect conformational flexibility and binding to biological targets .
Basic: How is initial biological activity screened for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates (IC determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values against Gram-positive bacteria, e.g., S. aureus) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced: How do structural modifications impact structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Effects :
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate electronic parameters (Hammett σ) with IC values .
Advanced: What in vivo models are suitable for evaluating efficacy?
Methodological Answer:
- Rodent Models :
- Toxicology : Histopathological analysis of liver/kidney tissues after 28-day dosing .
Advanced: How to resolve contradictions in biological data across derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., 2-chlorophenyl vs. 4-fluorophenyl derivatives) to identify trends in IC variability .
- Molecular Dynamics (MD) Simulations : Probe target binding pocket flexibility (e.g., COX-2 active site) to explain differential inhibition .
- Experimental Replication : Standardize assay conditions (e.g., pH, serum content) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
